molecular formula C10H14N2O2 B3012211 N-(2-Aminoethyl)-3-methoxybenzamide CAS No. 789447-45-6

N-(2-Aminoethyl)-3-methoxybenzamide

Cat. No.: B3012211
CAS No.: 789447-45-6
M. Wt: 194.234
InChI Key: UFZXCPURRLICNV-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-3-methoxybenzamide is an organic compound that features a benzamide core with an aminoethyl substituent at the ortho position and a methoxy group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with ethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Hydroxybenzamide derivatives.

    Reduction: N-(2-Aminoethyl)-3-methoxybenzylamine.

    Substitution: N-(2-Alkylaminoethyl)-3-methoxybenzamide derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-3-methoxybenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. Its combination of an aminoethyl group and a methoxy group allows for versatile chemical modifications and interactions with biological targets .

Properties

IUPAC Name

N-(2-aminoethyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-4-2-3-8(7-9)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZXCPURRLICNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

789447-45-6
Record name N-(2-aminoethyl)-3-methoxybenzamide
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